5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester
Overview
Description
5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester is a type of organoboron reagent . It is a relatively stable, readily prepared, and generally environmentally benign compound . The compound has a molecular weight of 311.19 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The InChI code is 1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-14(11-20-12-15)13-6-8-16(21-5)9-7-13/h6-12H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are often used in Suzuki–Miyaura (SM) coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature of 2-8°C . Unfortunately, more specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Coupling Reactions
- Organometallic Compounds Synthesis : The compound plays a crucial role in the synthesis of benzene- and pyridinediboronic acids via reactions with organotin compounds, demonstrating its importance in producing intermediates that lead to benzene- and pyridinediboronic acids with high yield. This process is foundational for subsequent chemical transformations, including oxidation and Suzuki coupling reactions (Mandolesi et al., 2002).
- Suzuki Cross-Coupling : It is widely utilized in Suzuki coupling reactions, a pivotal method for connecting organic building blocks. This process is instrumental in the total synthesis of complex molecules, showcasing the compound's significance in creating diverse chemical structures (Batool et al., 2016).
Analytical Challenges
- The analysis of pinacolboronate esters, including "5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester," presents unique challenges due to their propensity for rapid hydrolysis. Addressing these challenges requires innovative analytical strategies to ensure accurate quality assessment and stability, demonstrating the compound's critical role in pharmaceutical development (Zhong et al., 2012).
Fluorescence Enhancement and Sensing
- Exciplex Formation : The addition of pinacol to certain boronic acid derivatives enhances their Lewis acidity, significantly increasing fluorescence. This property is exploited in the formation of cyclic boronate esters, which are utilized in fluorescence-based sensing applications, highlighting the compound's utility in developing molecular sensors (Huang et al., 2010).
Carbohydrate Sensing
- Luminescent Complexes : "this compound" derivatives are used to create luminescent iridium(III)-boronic acid complexes that act as sensors for carbohydrates. These complexes can selectively form cyclic esters with sugars like glucose and fructose, providing a novel approach to carbohydrate detection and quantification (Hashemzadeh et al., 2020).
Polymer Synthesis
- The compound is integral to the synthesis of vinyl iodides from vinylboronate pinacol esters, illustrating its versatility in creating polymers and other complex chemical structures. This process highlights the adaptability of "this compound" in polymer chemistry and materials science (Stewart & Whiting, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters are generally known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to participate in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s role in biochemical pathways is largely associated with its participation in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery.
Pharmacokinetics
It’s important to note that boronic esters, in general, have been found to be stable and easy to purify . This suggests that they may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of the environment.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-14(11-20-12-15)13-6-8-16(21-5)9-7-13/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWSSZQZYJZNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144083 | |
Record name | 3-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171891-09-0 | |
Record name | 3-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171891-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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